
5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide
Overview
Description
5-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol hydrobromide (IUPAC name: 5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol; hydrobromide), commonly referred to as SKF 38393 hydrobromide, is a benzazepine derivative with significant pharmacological activity. Its molecular formula is C₁₆H₁₈BrNO₂, and it is characterized by a seven-membered benzazepine ring substituted with hydroxyl groups at positions 7 and 8, a phenyl group at position 5, and a hydrobromide salt .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SKF 38393 hydrobromide involves the condensation of 2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol with hydrobromic acid. The reaction typically requires controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods: Industrial production of SKF 38393 hydrobromide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the compound’s high purity and efficacy. The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the product meets the required standards .
Chemical Reactions Analysis
Core Formation (Cyclization)
-
Mechanism : A cycloaddition or cyclization reaction forms the benzazepine scaffold, a fused bicyclic system combining a benzene ring and a seven-membered nitrogen-containing ring.
-
Reagents : Alkyl halides (e.g., bromides) or other alkylating agents are often used to introduce substituents during cyclization.
-
Conditions : High temperatures (e.g., 90°C) and pressure may be required, as seen in analogous benzazepine syntheses .
Hydroxylation
-
Mechanism : The introduction of hydroxyl groups at positions 7 and 8 involves oxidation or dihydroxylation reactions.
-
Reagents : Oxidizing agents like potassium permanganate or enzymatic systems may be used.
Hydrobromide Salt Formation
-
Mechanism : The free base reacts with hydrobromic acid (HBr) to form the hydrobromide salt, a common step in pharmaceutical compound preparation.
-
Conditions : Neat conditions (no added solvent) with controlled temperature and pressure are typical, as demonstrated in the synthesis of related benzazepine bromides .
Alkylation
-
Reaction : Substitution at the nitrogen atom or aromatic positions may occur using alkyl halides (e.g., methyl bromide).
-
Example : Alkylation of the nitrogen in the azepine ring could modify the compound’s pharmacological profile.
Oxidation/Reduction
-
Oxidation : The diol groups (positions 7 and 8) may undergo oxidation to form ketones or quinones.
-
Reduction : Reduction of functional groups (e.g., ketones) could yield derivatives with altered reactivity.
Acid-Base Chemistry
-
Protonation : The hydrobromide salt exists in a protonated state under acidic conditions, influencing solubility and stability.
-
Deprotonation : The diol groups may lose protons under basic conditions, altering reactivity.
Reaction Conditions and Reagents
Structural Reactivity
The compound’s reactivity is influenced by:
-
Hydroxyl Groups (7,8-diol) :
-
Susceptible to esterification, methylation, or oxidation.
-
May participate in hydrogen bonding, affecting solubility and stability.
-
-
Phenyl Substituent :
-
Enhances lipophilicity, influencing biological activity and metabolic stability.
-
-
Nitrogen Atom (Azepine Ring) :
-
Potential site for alkylation, quaternization, or protonation.
-
Stability and Handling
-
Physical Properties : Likely stable under dry, cool conditions. Hydrobromide salt enhances water solubility .
-
Chemical Stability : Light-sensitive; avoid prolonged exposure to oxidizing agents.
Comparative Analysis of Related Compounds
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C16H17BrN2O2
- Molecular Weight : 336.23 g/mol
- CAS Number : 20012-10-6
The compound is a selective partial agonist for dopamine D1-like receptors, which are crucial in various neurological functions.
Neurological Research
SKF-38393 has been extensively studied for its role in modulating dopaminergic signaling pathways. Its primary applications include:
- Dopamine Receptor Studies : SKF-38393 acts selectively on D1 dopamine receptors, making it a valuable tool for investigating the role of these receptors in conditions like Parkinson's disease and schizophrenia .
- Cognitive Function Research : The compound enhances glutamate release in the hippocampus, which is essential for synaptic plasticity and cognitive processes such as learning and memory. This property makes it relevant for studying cognitive deficits associated with neurodegenerative diseases .
Animal Models
Research utilizing SKF-38393 has provided insights into:
- Behavioral Studies : In animal models, SKF-38393 has been used to assess motor function and cognitive behavior changes linked to dopaminergic activity. These studies help elucidate the mechanisms underlying disorders like ADHD and schizophrenia.
Case Studies and Research Findings
Several studies demonstrate the efficacy of SKF-38393 in various experimental settings:
Mechanism of Action
SKF 38393 hydrobromide exerts its effects by selectively binding to and activating dopamine D1 receptors. This activation leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn modulates various intracellular signaling pathways. The compound’s action on dopamine receptors makes it a valuable tool in studying dopaminergic signaling and its associated physiological and pathological processes .
Comparison with Similar Compounds
Key Features:
- Pharmacological Role : A selective partial agonist of dopamine D₁-like receptors (D₁ and D₅ subtypes), modulating synaptic plasticity, locomotor activity, and smooth muscle contractility .
- Solubility: Limited aqueous solubility due to hydrophobic aromatic rings, but improved solubility in polar organic solvents (e.g., dimethyl sulfoxide) via hydrogen bonding from hydroxyl groups .
- Applications : Primarily used in neuropharmacological research to study dopamine receptor signaling, long-term potentiation (LTP), and gastrointestinal motility .
Comparison with Structural Analogues
Structural Modifications and Receptor Affinity
Benzazepine derivatives exhibit diverse pharmacological profiles depending on substituents. Below is a comparative analysis:
Key Observations:
- Substituent Effects: Chlorine (e.g., SKF 82958, Fenoldopam) enhances receptor binding affinity and selectivity, while bromine (SKF 83566, 8-bromo derivatives) often correlates with antagonism or reduced solubility .
- Hydroxyl Groups : The 7,8-diol groups in SKF 38393 enable partial agonism via hydrogen bonding with D₁ receptor residues, contrasting with SKF 82958’s full agonism due to its chloro and propenyl groups .
Functional Comparisons
Dopamine Receptor Modulation
- SKF 38393 : Enhances LTP in hippocampal CA1 neurons at 100 nM by potentiating NMDA receptor currents via D₁/D₅ activation .
- SKF 82958 : Induces stronger and sustained D₁ receptor activation, making it suitable for in vivo pharmacological fMRI studies .
- SKF 83566 : Blocks D₁ receptors, reversing cocaine-induced synaptic plasticity in the hippocampus .
Therapeutic Potential
- SKF 38393: Limited clinical use due to partial agonism but critical for mechanistic studies (e.g., colonic muscle relaxation ).
- Fenoldopam: Clinically approved for hypertensive emergencies due to its vasodilatory effects via peripheral D₁ receptors .
Solubility and Bioavailability
- SKF 38393 : Requires organic solvents for dissolution, limiting in vivo applications .
- Fenoldopam: High aqueous solubility enables intravenous administration .
Research Findings and Clinical Implications
Neurophysiological Studies
- In contrast, SKF 83566 antagonizes D₁ receptors, reducing cocaine’s enhancement of LTP, highlighting receptor-specific pathways in addiction .
Gastrointestinal Motility
- SKF 38393 mimics dopamine’s inhibition of colonic muscle contractions via D₁-like receptors, an effect blocked by SCH 23390 .
Limitations and Challenges
- SKF 38393 : Partial agonism and poor solubility restrict its utility in systemic treatments.
- 8-Bromo derivatives : While synthetically versatile, their pharmacological roles remain underexplored .
Biological Activity
5-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol; hydrobromide, commonly referred to as SKF38393 hydrochloride, is a compound that exhibits significant biological activity primarily through its interaction with the dopamine D1 receptor. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C23H24BrNO
- Molecular Weight : 424.35 g/mol
- CAS Number : 93383-21-2
SKF38393 acts as a selective agonist for the D1 dopamine receptor. It enhances glutamate release in hippocampal neurons, which is essential for synaptic plasticity and cognitive processes. This interaction is crucial for understanding its role in various neurological conditions.
Biological Activities
The compound has been studied for various biological activities:
- Neuroprotective Effects : SKF38393 has shown potential in promoting neuronal survival and differentiation. It activates signaling pathways that are vital for neuroprotection and may help in conditions like Parkinson's disease and schizophrenia .
- Dopaminergic Activity : As a D1 receptor agonist, it stimulates dopaminergic pathways, which can influence mood and cognitive functions. This property makes it valuable in research related to psychiatric disorders .
- Analgesic Properties : Some studies indicate that benzazepine derivatives may exhibit analgesic effects, although specific data on SKF38393 is limited .
Case Studies
Several studies have highlighted the biological effects of SKF38393:
- Study on Neurotransmitter Release : A study demonstrated that SKF38393 enhances glutamate release in hippocampal neurons, which is crucial for learning and memory processes. This was evidenced by increased synaptic plasticity markers following treatment with the compound.
- Research on Schizophrenia Models : In animal models of schizophrenia, SKF38393 was shown to ameliorate symptoms by modulating dopaminergic activity. The compound's ability to selectively target D1 receptors was crucial in reducing hyperactivity associated with dopaminergic dysregulation .
Comparative Analysis of Biological Activity
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for evaluating dopamine D1/D5 receptor activity of this compound in neural tissue preparations?
To assess D1/D5 activity, use hippocampal slice electrophysiology with concentrations of 1–10 µM, as demonstrated in studies measuring long-term potentiation (LTP) in CA1 regions. Include controls with SCH23390 (10 µM), a selective D1 antagonist, to confirm receptor specificity. Baseline field excitatory postsynaptic potentials (fEPSPs) should be monitored for ≥30 minutes pre-drug application to ensure stability . For intestinal motility studies, dissolve the compound in Krebs solution at 1–10 µM, with DMSO vehicle concentrations ≤0.1% to avoid confounding effects .
Q. How should solubility and vehicle selection be optimized for in vitro studies?
The compound is typically dissolved in DMSO for stock solutions (e.g., 10 mM) and diluted in artificial cerebrospinal fluid (aCSF) or physiological buffers (e.g., Krebs). Ensure final DMSO concentrations ≤0.1% (w/w) to prevent cellular toxicity. For intravenous administration, use 40% hydroxypropyl-β-cyclodextrin, while oral studies may employ 0.5% methylcellulose suspensions . Pre-test vehicle effects on baseline responses in each experimental system.
Q. What safety precautions are critical when handling this compound?
Based on GHS classification ():
- Acute toxicity (H302): Use gloves (nitrile) and lab coats; avoid ingestion.
- Skin/eye irritation (H315, H319): Employ fume hoods and safety goggles.
- Respiratory tract irritation (H335): Use N95 masks in powdered form.
Store at -20°C in airtight containers, and dispose of waste via hazardous chemical protocols .
Advanced Research Questions
Q. How can contradictory results in LTP modulation be resolved across studies?
Discrepancies may arise from:
- Concentration-dependent effects: Lower concentrations (1 µM) may enhance LTP via cAMP-PKA pathways, while higher doses (10 µM) could induce receptor desensitization .
- Calcium chelation: Intracellular BAPTA (30 mM) may stabilize baseline responses in some neurons but cause run-down in others; validate with calcium imaging .
- Model systems: Hippocampal vs. striatal slices exhibit differing dopamine receptor densities; use receptor knockout models or RNAi to isolate mechanisms .
Q. What strategies improve bioavailability and pharmacokinetic profiling in preclinical studies?
- Subcutaneous vs. oral administration: Subcutaneous delivery achieves higher plasma concentrations (e.g., 10 mg/kg for c-fos expression studies), while oral routes require bioavailability enhancers like hydroxypropyl-β-cyclodextrin .
- Metabolite screening: Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to off-target effects .
- Species-specific metabolism: Compare rodent and primate liver microsome data to predict translational relevance .
Q. How does cross-reactivity with serotonin or adrenergic receptors influence experimental outcomes?
The compound’s benzazepine backbone may weakly interact with 5-HT1B/1D receptors (Ki >1 µM). To mitigate:
- Pharmacological blockers: Co-apply selective antagonists like NAS-181 (5 µM) for 5-HT1B or prazosin (1 µM) for α1-adrenergic receptors .
- Radioligand binding assays: Quantify off-target binding using recombinant receptors (e.g., 5-HT1B in HEK293 cells) at saturating concentrations (10 µM) .
Q. Methodological Considerations Table
Properties
IUPAC Name |
5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.BrH/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,17-19H,6-7,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNWVRBZMBCEJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20012-10-6 | |
Record name | 1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20012-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.